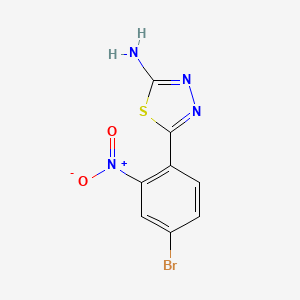

2-Amino-5-(4-bromo-2-nitrophenyl)-1,3,4-thiadiazole

Beschreibung

2-Amino-5-(4-bromo-2-nitrophenyl)-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-bromo-2-nitrophenyl group at position 5 and an amino group at position 2. Its synthesis involves the reaction of 4-bromo-2-nitrobenzoic acid with thiosemicarbazide in the presence of POCl₃, followed by cyclization . The bromine and nitro substituents contribute to its unique electronic and steric properties, making it a valuable scaffold in biochemical research, particularly for studying molecular interactions, signaling pathways, and synthetic methodologies .

Eigenschaften

Molekularformel |

C8H5BrN4O2S |

|---|---|

Molekulargewicht |

301.12 g/mol |

IUPAC-Name |

5-(4-bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C8H5BrN4O2S/c9-4-1-2-5(6(3-4)13(14)15)7-11-12-8(10)16-7/h1-3H,(H2,10,12) |

InChI-Schlüssel |

LPYQAUWURVEYQZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])C2=NN=C(S2)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The preparation of 2-amino-5-substituted-1,3,4-thiadiazoles typically involves the cyclization of thiosemicarbazide derivatives with carboxylic acids or their derivatives. The 5-substituent is introduced via the corresponding carboxylic acid. For the specific 4-bromo-2-nitrophenyl substitution, the corresponding 4-bromo-2-nitrobenzoic acid is employed as the starting carboxylic acid component.

Solid-Phase Grinding Method Using Phosphorus Pentachloride

A recent and efficient method involves a solid-phase reaction where thiosemicarbazide, the substituted carboxylic acid, and phosphorus pentachloride are combined and ground at room temperature. This method offers advantages over traditional liquid-phase synthesis, including shorter reaction times, milder conditions, and higher yields.

- Mix A mol of thiosemicarbazide, B mol of 4-bromo-2-nitrobenzoic acid, and C mol of phosphorus pentachloride in a dry reaction vessel.

- Grind the mixture thoroughly at room temperature until the reaction is complete.

- Allow the mixture to stand to obtain the crude product.

- Add an alkaline solution to the crude product to adjust the pH to 8–8.2.

- Filter the mixture, dry the filter cake, and recrystallize to purify the product.

Stoichiometric ratios: A:B:C = 1:(1–1.2):(1–1.2)

- Simple operation and mild conditions

- Low equipment requirements

- Low toxicity and cost of phosphorus pentachloride

- High yield exceeding 91%

- Simplified post-reaction processing

This method is particularly suitable for preparing this compound due to its efficiency and environmental benefits compared to traditional liquid-phase synthesis.

Reaction Conditions and Optimization

- Temperature: Room temperature grinding avoids the need for heating.

- Reaction time: Short, as grinding facilitates rapid reaction completion.

- pH control: Alkaline treatment to pH 8–8.2 is critical for product isolation.

- Recrystallization: Essential for obtaining high-purity crystalline product.

Alternative Synthetic Routes

While the solid-phase grinding method is prominent, other synthetic approaches include:

- Solution-phase synthesis: Reaction of thiosemicarbazide with substituted carboxylic acids under reflux in solvents such as ethanol-water mixtures. This method is more traditional but often requires longer times and more complex equipment.

- Use of acid chlorides: Conversion of the substituted carboxylic acid to the acid chloride followed by reaction with thiosemicarbazide, although this involves more steps and harsher reagents.

Data Table: Summary of Preparation Methods

Structural and Mechanistic Insights

The formation of 1,3,4-thiadiazole rings proceeds via cyclization of thiosemicarbazide with the carboxylic acid derivative, facilitated by phosphorus pentachloride which acts as a dehydrating and chlorinating agent, promoting ring closure. The presence of electron-withdrawing groups such as bromo and nitro on the phenyl ring influences the reactivity and crystallinity of the final product.

Crystallographic studies reveal that the 2-amino group and the substituted phenyl ring adopt conformations influenced by intramolecular and intermolecular hydrogen bonding, which are important for the compound's stability and purity.

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the ortho-position of the 4-methylphenyl group enables palladium-catalyzed cross-coupling reactions. For example:

-

Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), arylboronic acid (1.2 equiv), in 1,4-dioxane/H₂O (4:1) at 80°C for 12–18 hours .

-

Product : Aryl-substituted derivatives (e.g., 3-(4-methyl-2-arylphenyl)-1,2,4-oxadiazole-5-carboxylates).

-

Yield : 69–87% for electron-donating/withdrawing aryl groups .

Mechanistic Insight : Oxidative addition of the C–Br bond to Pd(0) forms a Pd(II) intermediate, followed by transmetalation with the boronic acid and reductive elimination to yield the biaryl product .

Nucleophilic Aromatic Substitution

The electron-deficient brominated aromatic ring undergoes substitution with nucleophiles:

-

Example : Reaction with NaN₃ in DMF at 120°C for 6 hours produces the azide derivative (3-(2-azido-4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate).

-

Limitations : Steric hindrance from the ortho-methyl group reduces reactivity compared to non-substituted analogs.

Ester Hydrolysis and Derivatives

The ethyl ester undergoes hydrolysis under acidic or basic conditions:

-

Basic Hydrolysis : NaOH (2M) in EtOH/H₂O (1:1) at reflux yields the carboxylic acid (3-(2-bromo-4-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid), a precursor for amides or anhydrides.

-

Acidic Hydrolysis : HCl (6M) in THF/H₂O (3:1) at 60°C for 8 hours achieves similar results.

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Hydrolysis (Basic) | NaOH/EtOH/H₂O, reflux, 6h | Carboxylic acid derivative | 85–92% |

| Amidation | HATU, DIPEA, RNH₂, DMF, 25°C | 5-Carboxamide derivatives | 70–78% |

Cycloaddition Reactions

The 1,2,4-oxadiazole ring participates in [3+2] cycloadditions with nitrile oxides or azides:

-

Example : Reaction with benzonitrile oxide (PhCNO) in toluene at 110°C forms a 1,2,4-oxadiazolo[3,2-d][1, triazine hybrid structure .

Functionalization via Copper-Catalyzed Coupling

The bromine substituent facilitates Ullmann-type couplings:

-

Conditions : CuI (10 mol%), 1,10-phenanthroline (20 mol%), Cs₂CO₃ (2 equiv), aryl iodide (2.5 equiv), in 1,4-dioxane at 120°C .

-

Product : 2,5-Disubstituted 1,3,4-oxadiazoles with extended aromatic systems (e.g., 4-chlorophenyl or trifluoromethylphenyl groups) .

Reductive Dehalogenation

The C–Br bond can be

Wissenschaftliche Forschungsanwendungen

2-Amino-5-(4-bromo-2-nitrophenyl)-1,3,4-thiadiazole has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Wirkmechanismus

The mechanism of action of 2-Amino-5-(4-bromo-2-nitrophenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural features and physicochemical data of analogous compounds:

| Compound Name | Substituents | Melting Point (°C) | Key Properties |

|---|---|---|---|

| 2-Amino-5-(4-bromo-2-nitrophenyl)-1,3,4-thiadiazole | 4-bromo-2-nitrophenyl | Not reported | High steric/electronic effects |

| 2-Amino-5-(4-nitrophenyl)-1,3,4-thiadiazole (3c) | 4-nitrophenyl | 254–256 | Strong electron-withdrawing nitro group |

| 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole (3d) | 4-bromophenyl | 226 | Halogen enhances lipophilicity |

| 2-Amino-5-(3-nitrophenyl)-1,3,4-thiadiazole (a2) | 3-nitrophenyl | Not reported | Meta-nitro alters electronic distribution |

| 2-Amino-5-phenyl-1,3,4-thiadiazole (TB) | Phenyl | Not reported | Simplest analog, baseline for comparison |

Key Observations :

- Melting Points : Nitro-substituted derivatives (e.g., 3c) exhibit higher melting points (254–256°C) due to strong intermolecular dipole interactions . The bromo-substituted analog (3d) has a lower melting point (226°C), suggesting reduced polarity compared to nitro derivatives .

Fluorescence and Molecular Aggregation

- 2-Amino-5-(2-hydroxyphenyl)-1,3,4-thiadiazole (TS): Exhibits dual fluorescence due to molecular aggregation and charge transfer processes facilitated by the ortho-hydroxy group .

- Title Compound : The absence of hydroxy groups may limit fluorescence effects, but the bromo and nitro substituents could enable unique photophysical properties under specific conditions .

Corrosion Inhibition

- 3-Nitrophenyl Derivative (a2) : Demonstrated superior corrosion inhibition efficiency (82% at 500 ppm) in acidic environments due to strong adsorption via nitro and thiadiazole moieties .

- 4-Bromobenzyl Derivative (a1) : Achieved 79% inhibition, with bromine enhancing hydrophobic interactions on mild steel surfaces .

Biologische Aktivität

2-Amino-5-(4-bromo-2-nitrophenyl)-1,3,4-thiadiazole (C₈H₅BrN₄O₂S) is a heterocyclic compound featuring a thiadiazole ring. Its unique structure incorporates a 4-bromo-2-nitrophenyl substituent, which enhances its biological activity. This compound has garnered attention for its diverse pharmacological properties, particularly in antimicrobial and anticancer research.

The synthesis of this compound typically involves the reaction between 4-bromo-2-nitrobenzoic acid and thiosemicarbazide under controlled heating conditions (approximately 90 °C) for several hours. The resulting product is then purified through crystallization techniques, yielding single crystals suitable for further analysis.

Structural Characteristics

The compound's structure allows for various intermolecular interactions due to the dihedral angle of approximately 40.5° between the thiadiazole and phenyl rings, influencing its biological efficacy.

Antimicrobial Properties

Research indicates that derivatives of thiadiazoles, including this compound, exhibit significant antimicrobial activity against various bacterial and fungal strains. For instance:

- Antibacterial Activity: The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as moderate activity against Gram-negative bacteria like Escherichia coli .

- Antifungal Activity: Various studies have reported its antifungal properties against strains such as Candida albicans and Aspergillus niger with minimum inhibitory concentrations (MIC) lower than standard antifungal agents like itraconazole .

Anticancer Potential

The anticancer activity of this compound has been explored in several studies:

- Cell Proliferation Inhibition: This compound has demonstrated the ability to inhibit cell proliferation in various cancer cell lines without significantly affecting normal cells. For example, it exhibited IC50 values ranging from 70 to 160 μM against breast cancer cell lines .

- Mechanism of Action: The anticancer effects are attributed to reduced DNA synthesis rather than apoptosis induction, making it a potential candidate for further development in cancer therapy .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of related thiadiazole derivatives. For instance, compounds similar to this compound have shown protective effects in neuronal cultures exposed to neurotoxic conditions such as serum deprivation and glutamate toxicity . This suggests potential applications in neurodegenerative disease treatments.

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-Amino-1,3,4-thiadiazole | Structure | Lacks halogen substituents; simpler structure |

| 5-(Phenyl)-1,3,4-thiadiazole | Structure | Aromatic substitution without nitro or bromo groups |

| 5-(4-Chlorophenyl)-1,3,4-thiadiazole | Structure | Contains chlorine instead of bromine; similar biological activity |

The presence of both bromine and nitro groups in this compound contributes to its enhanced lipophilicity and biological activity compared to other thiadiazoles lacking these substituents .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-Amino-5-(4-bromo-2-nitrophenyl)-1,3,4-thiadiazole with high purity?

The compound can be synthesized via cyclization reactions using phosphorus oxychloride (POCl₃) as both solvent and catalyst. A typical protocol involves refluxing a thiosemicarbazide derivative with 4-bromo-2-nitrobenzaldehyde in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours. Stoichiometric control (1:1 molar ratio) and temperature (80–90°C) are critical to achieving yields >70%. Purification is performed via recrystallization from ethanol/water (3:1 v/v) or column chromatography using ethyl acetate/hexane gradients .

Basic: Which analytical techniques are essential for confirming the structural integrity of this compound?

Key techniques include:

- 1H/13C NMR : Identifies aromatic protons (δ 8.0–8.5 ppm for nitro groups) and carbon frameworks.

- FT-IR : Confirms –NH₂ (~3300 cm⁻¹) and nitro group vibrations (asymmetric stretch ~1520 cm⁻¹).

- HRMS : Validates molecular weight (exact mass: 315.96 g/mol).

- X-ray crystallography : Resolves bond lengths (C–S: 1.68 Å) and angles (C–N–C: 114°) if single crystals are obtained .

Advanced: How does the 4-bromo-2-nitrophenyl substituent influence electronic properties and reactivity?

The electron-withdrawing nitro and bromine groups reduce the HOMO-LUMO gap by ~0.5 eV compared to non-substituted analogs (DFT calculations), enhancing electrophilic reactivity at the C5 position. Cyclic voltammetry shows a nitro reduction peak at −1.2 V vs. Ag/AgCl, absent in non-nitro derivatives. This polarization facilitates nucleophilic aromatic substitution, particularly with thiols or amines .

Advanced: What experimental approaches study this compound’s interaction with biological targets like enzymes or DNA?

- DNA binding : Fluorescence quenching assays with ethidium bromide-DNA complexes yield a Stern-Volmer constant (Ksv) of 2.5 × 10⁴ M⁻¹, suggesting intercalation.

- Enzyme inhibition : Radiometric BACTEC assays (Mycobacterium tuberculosis H37Rv) show >90% inhibition at 10 µM. Molecular docking (AutoDock Vina) predicts binding energies of −9.2 kcal/mol with enoyl-ACP reductase .

Basic: What in vitro biological screening models assess its pharmacological potential?

- Antimicrobial : Broth microdilution (MIC ≤25 µg/mL against S. aureus and E. coli).

- Antitubercular : BACTEC 460 system (90% inhibition at 10 µM).

- Cytotoxicity : MTT assay on MRC-5 fibroblasts (IC₅₀ > 100 µM indicates low toxicity) .

Advanced: How can QSAR and molecular dynamics optimize derivative design?

QSAR models using Hammett σ constants (σ = +0.78 for nitro) and logP (2.1) predict parabolic bioactivity-lipophilicity relationships (R² = 0.89). Molecular dynamics (GROMACS, 50 ns simulations) reveal stable hydrogen bonds (<2.5 Å) between the nitro group and Thr196 of enoyl-ACP reductase, guiding substituent prioritization .

Advanced: How are dual fluorescence emission spectra resolved experimentally?

Dual fluorescence (e.g., 420 nm and 550 nm peaks) arises from ESIPT and charge-transfer transitions. Strategies include:

- Time-resolved fluorescence : Separates lifetimes (τ₁ = 2.1 ns, τ₂ = 8.5 ns).

- Solvatochromic studies : DMSO/water mixtures isolate ESIPT contributions.

- TD-DFT : Maps excited-state energy surfaces (B3LYP/6-311++G**) .

Basic: What solvent systems and purification techniques are optimal?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.